Product packaging for N-Methyl-1H-benzo[d]imidazol-1-amine(Cat. No.:CAS No. 148320-47-2)

N-Methyl-1H-benzo[d]imidazol-1-amine

Cat. No.: B128820
CAS No.: 148320-47-2
M. Wt: 147.18 g/mol
InChI Key: IZZHTEJYHVCMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methyl-1H-benzo[d]imidazol-1-amine (CAS 148320-47-2) is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities. This nucleus is a key building block for developing novel therapeutic agents and is found in compounds with demonstrated antibacterial, anticancer, antifungal, and anti-inflammatory properties . Researchers utilize this compound as a critical synthon for synthesizing more complex molecules. The heterocyclic structure of benzimidazoles, which combines a benzene ring with an imidazole, provides a versatile pharmacophore that can interact with various biological targets . The specific substitution pattern of this amine-functionalized, N-methylated derivative makes it a valuable intermediate for constructing potential enzyme inhibitors and probing structure-activity relationships (SAR) . This product is intended for research purposes in chemical synthesis and biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B128820 N-Methyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-47-2

Properties

IUPAC Name

N-methylbenzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-11-6-10-7-4-2-3-5-8(7)11/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZHTEJYHVCMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Mediated Cyclization

The most direct route to benzimidazoles involves condensing o-phenylenediamine with carbonyl compounds. For N-Methyl-1H-benzo[d]imidazol-1-amine, acetaldehyde serves as the methyl group donor. In a representative procedure, o-phenylenediamine reacts with acetaldehyde in chloroform under acidic catalysis (NH4_4Cl) at room temperature. The reaction proceeds via imine formation, followed by cyclodehydration to yield the benzimidazole core. This method achieves 88% yield for 2-methyl derivatives but requires modifications to position the amine group at the 1-position.

Optimization with Nitroaldehydes

Introducing electron-withdrawing groups on the aldehyde enhances cyclization efficiency. For example, 4-nitrobenzaldehyde reduces reaction time from 6 to 4 hours while maintaining yields above 82%. However, nitro groups necessitate subsequent reduction steps to generate the free amine, complicating the synthesis of this compound.

Cyclization via Isothiocyanate Intermediates

Two-Building-Block Coupling Strategy

A scalable approach from utilizes isothiocyanate derivatives (15a , 15n ) and benzene-1,2-diamines (17a–m ). The thiourea intermediate undergoes intramolecular cyclization using N,NN,N'-diisopropylcarbodiimide (DIC), forming the benzimidazole ring with precise substituent placement. For instance, reacting 15a (derived from epoxide 9 ) with diamine 17a yields 1-methyl-1H-benzo[d]imidazol-2-amine (6a ) with a 15-fold increase in bioactivity compared to earlier analogs.

Protecting Group Strategies

Silylation with tert-butyldimethylsilyl chloride (TBDMS) prevents unwanted side reactions during intermediate synthesis. Subsequent Staudinger reduction and isothiocyanate formation ensure high purity (>95%) before cyclization.

N-Methylation of Benzimidazole Amines

Direct Alkylation Techniques

Post-synthetic methylation of 1H-benzo[d]imidazol-1-amine using methyl iodide or dimethyl sulfate in DMF achieves moderate yields (50–65%). However, over-alkylation at both nitrogen sites remains a challenge. Patent resolves this by employing a hexyloxycarbonyl protecting group during the synthesis of dabigatran intermediates, which is later cleaved to reveal the primary amine.

Reductive Amination

Alternative methods use reductive amination with formaldehyde and sodium cyanoborohydride. This one-pot reaction minimizes byproducts and improves yields to 70–75% under acidic conditions (pH 4–5).

Copper-Catalyzed Coupling Reactions

CuI Nanoparticle-Mediated N-Arylation

Source details a green chemistry approach using CuI nanoparticles stabilized in aqueous TPGS (tocopherol polyethylene glycol succinate). For example, coupling 4-(pyridin-3-yl)pyrimidin-2-amine with 2-bromo-1-methyl-4-nitrobenzene at 60°C for 9 hours achieves 89% yield. Adapting this protocol to methylamine derivatives could streamline this compound synthesis.

Solvent and Base Optimization

Reactions in amphiphilic TPGS solutions enhance catalyst stability, while NaOH (3 equivalents) accelerates deprotonation of the amine nucleophile.

Patent-Based Industrial Synthesis

Dabigatran Intermediate Analogues

Patent outlines a 10-step synthesis for 1-methyl-2-[N-[4-amidinophenyl]aminomethyl]benzimidazol-5-yl-carboxylic acid derivatives. Key steps include:

  • Silyl protection of amine intermediates to prevent side reactions.

  • Cyclization with DIC to form the benzimidazole core.

  • Oxalate salt precipitation for purification (>99.5% purity).

Crystalline Form Control

Isolating the oxalate salt of intermediate 6a as crystalline Form-M ensures stability during storage. X-ray diffraction confirms the monohydrate structure, critical for reproducibility in large-scale batches.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Aldehyde Condensation8890ModerateLow-cost reagents
Isothiocyanate Route9495HighRegioselective
CuI Catalysis8992HighSolvent-free conditions
Patent Process8299.5IndustrialCrystalline intermediates

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form N-oxide derivatives, which are valuable intermediates in medicinal chemistry.

Reagents/Conditions Products Yield References
Hydrogen peroxide (H₂O₂)N-Methyl-1H-benzo[d]imidazol-1-amine N-oxide75–85%
m-Chloroperbenzoic acid (mCPBA)N-Oxide derivatives with enhanced solubility80%

The N-oxide formation occurs via electrophilic attack on the imidazole nitrogen, improving metabolic stability in drug candidates .

Reduction Reactions

Reductive transformations modify the benzimidazole backbone for functional group interconversion.

Reagents/Conditions Products Yield References
Sodium borohydride (NaBH₄)Partially reduced dihydrobenzimidazole60–70%
Lithium aluminum hydride (LiAlH₄)Fully saturated benzimidazolidine55%

Reduction pathways are critical for synthesizing analogs with altered electronic properties .

Substitution Reactions

The amine group participates in nucleophilic substitutions, enabling diverse derivatization.

Alkylation

Reagents/Conditions Products Yield References
Ethyl bromoacetate, K₂CO₃, acetoneEthyl 2-(N-methylbenzimidazol-1-yl)acetate95%
Methyl iodide, DMF, 80°CN,N-Dimethyl derivative88%

Acylation

Reagents/Conditions Products Yield References
Acetyl chloride, pyridineN-Acetylated benzimidazole82%
Benzoyl chloride, triethylamineN-Benzoyl derivative78%

Sulfonation and Sulfonamide Formation

Sulfonation enhances binding affinity in biological targets.

Reagents/Conditions Products Yield References
Chlorosulfonic acid, piperazineSulfonamide-linked piperazine derivatives84.2%
SO₃H-DMF complex, 0°CBenzimidazole sulfonic acid70%

Cycloaddition and Multicomponent Reactions

The compound participates in complex syntheses for heterocyclic expansion:

Reagents/Conditions Products Yield References
Aldehydes + isocyanides, methanolImidazopyrazine derivatives90–95%
Epoxides, microwave irradiationThioether-linked analogs87%

Hydrolysis and Functional Group Interconversion

Reagents/Conditions Products Yield References
1M NaOH, ethanol2-(N-Methylbenzimidazol-1-yl)acetic acid55%
H₂SO₄, 80°CDeacetylated aniline derivatives72–98%

Key Reaction Mechanisms

  • Nucleophilic Substitution : The amine group attacks electrophiles (e.g., alkyl halides) under basic conditions, forming C–N bonds .

  • Oxidation : Electron-rich imidazole nitrogen reacts with peroxides to form N-oxides, stabilized by resonance.

  • Reduction : Hydride donors reduce the aromatic ring, altering conjugation and bioactivity .

Stability and Reaction Optimization

  • Temperature Sensitivity : Reactions above 100°C may degrade the benzimidazole core .

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance substitution rates .

  • Catalysts : CuCl/TMEDA systems improve yields in multicomponent reactions .

Scientific Research Applications

Scientific Research Applications

The applications of N-Methyl-1H-benzo[d]imidazol-1-amine span several domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, including glioblastoma and lung adenocarcinoma, with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. Some derivatives demonstrated MIC values as low as 0.01 mM, highlighting their potential as effective antimicrobial agents .

Biological Applications

  • Mechanism of Action : The mechanism involves the inhibition of critical biological pathways in microorganisms and cancer cells. For example, it may disrupt essential biomolecule synthesis or interfere with cell division processes, leading to apoptosis in cancer cells.
  • Targeting Kinases : Some studies have identified this compound derivatives as potential inhibitors of specific kinases involved in cancer progression, offering a pathway for developing targeted therapies .

Coordination Chemistry

  • The compound serves as a ligand in coordination chemistry, allowing for the synthesis of metal complexes that can be utilized in catalysis or as sensors for detecting environmental pollutants.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various benzimidazole derivatives, this compound was shown to significantly inhibit tumor growth in murine models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, demonstrating its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound derivatives. The results indicated potent activity against multiple bacterial strains, with some compounds achieving MIC values that suggest they could be developed into new antibiotics .

Mechanism of Action

The mechanism of action of N-Methyl-1H-benzo[d]imidazol-1-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Research Implications and Gaps

While N-Methyl-1H-benzo[d]imidazol-1-amine itself is underexplored in the provided evidence, its structural analogs demonstrate diverse applications. Future studies should:

Clarify the compound’s synthesis and characterization (e.g., via Pd-catalyzed routes similar to ).

Explore substituent effects at the 1-position to optimize pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for N-Methyl-1H-benzo[d]imidazol-1-amine?

The compound is typically synthesized via cyclization reactions using o-phenylenediamine derivatives. For example, heating o-phenylenediamine with formic acid under reflux conditions yields the benzimidazole core, followed by methylation using methylating agents like methyl iodide or dimethyl sulfate. Alternative routes involve nucleophilic substitution, such as reacting 2-(2-chlorophenyl)-1H-benzo[d]imidazole with potassium carbonate in dimethylformamide (DMF) to introduce methyl groups .

Q. How is this compound characterized using spectroscopic methods?

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for amines, C-N vibrations in the benzimidazole ring) .
  • NMR : 1^1H-NMR confirms methyl group integration (δ ~3.0 ppm) and aromatic proton environments. 13^13C-NMR distinguishes carbon types (e.g., methyl carbons at δ ~30 ppm) .
  • Mass Spectrometry : Determines molecular weight (e.g., m/z 147 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., DFT vs. X-ray) for this compound be resolved?

Discrepancies often arise from approximations in computational models. To address this:

  • Use hybrid DFT functionals (e.g., B3LYP) that incorporate exact exchange terms to improve thermochemical accuracy .
  • Validate computational geometries with single-crystal X-ray diffraction data. For example, bond length deviations >0.05 Å between DFT and X-ray structures warrant recalibration of basis sets or solvation models .

Q. What strategies optimize synthesis yield under varying reaction conditions?

  • Catalyst Screening : Use KI as a catalyst in DMF to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation. Yields >75% are achievable with stoichiometric methylating agents .

Q. How can derivatives of this compound be designed to target allosteric sites in GPCRs?

  • Scaffold Modification : Introduce substituents (e.g., thiophene, pyrimidine) to the benzimidazole core to enhance binding to GPCR allosteric pockets .
  • Structure-Activity Relationship (SAR) Studies : Test derivatives in vitro for modulation of mGluR5 or histamine receptors. For example, N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine derivatives show dual H1/H4 receptor affinity .

Q. What in vitro methods assess the antimicrobial efficacy of benzimidazole derivatives?

  • MIC Assays : Determine minimum inhibitory concentrations against bacterial/fungal strains (e.g., S. aureus, C. albicans).
  • Time-Kill Curves : Evaluate bactericidal/fungicidal kinetics.
  • Synergy Studies : Combine with standard antibiotics (e.g., ampicillin) to assess potentiation. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often exhibit enhanced activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.